What is the chemical structure of 2-(6-Oxopiperidin-2-yl)propanedioic acid
What is the chemical structure of 2-(6-Oxopiperidin-2-yl)propanedioic acid
An In-depth Technical Guide to 2-(6-Oxopiperidin-2-yl)propanedioic Acid
Introduction
2-(6-Oxopiperidin-2-yl)propanedioic acid is a specialty chemical compound characterized by a unique trifunctional architecture. It incorporates a piperidinone ring (a cyclic amide or lactam), a chiral center at the C2 position of this ring, and a propanedioic acid (malonic acid) moiety. This structure makes it a valuable, albeit niche, building block in synthetic organic chemistry. Its utility lies in the potential for differential modification of its three key features: the secondary amine within the lactam, the sterically defined substituent, and the twin carboxylic acid groups. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway rooted in established chemical principles, and standard protocols for its analytical characterization, designed for professionals in chemical research and drug development.
Part 1: Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-(6-Oxopiperidin-2-yl)propanedioic acid are summarized below. These identifiers are critical for sourcing, regulatory compliance, and experimental design.
| Identifier | Value | Source |
| IUPAC Name | 2-(6-Oxopiperidin-2-yl)propanedioic acid | N/A |
| Synonym | 2-(6-oxopiperidin-2-yl)malonic acid | [1] |
| CAS Number | 1803612-18-1 | [2] |
| Molecular Formula | C₈H₁₁NO₅ | [2] |
| Molecular Weight | 201.18 g/mol | [2] |
Chemical Structure
The molecule's structure features a saturated six-membered heterocyclic lactam connected via its C2 position to a malonic acid group. The C2 position is a chiral center, meaning the compound can exist as (R) and (S) enantiomers. Commercially available products are often supplied as a racemic mixture unless otherwise specified.
Caption: Chemical structure of 2-(6-Oxopiperidin-2-yl)propanedioic acid.
Part 2: Synthesis and Mechanistic Insights
While this specific diacid is available as a research chemical, published synthetic procedures are not readily found in top-tier journals, suggesting it is likely produced on-demand as a synthetic intermediate. A chemically sound and logical pathway involves the synthesis of its diethyl ester precursor, 1,3-diethyl 2-(6-oxopiperidin-2-yl)propanedioate (CAS 945930-34-7), followed by ester hydrolysis.[3]
The synthesis of the diethyl ester can be approached via a Michael addition of diethyl malonate to a suitable α,β-unsaturated lactam, or more robustly, through the alkylation of diethyl malonate with a halo-substituted piperidinone. The subsequent hydrolysis of the diester to the target diacid is a standard and high-yielding transformation.
Proposed Synthetic Workflow
The following workflow outlines a plausible two-stage synthesis from commercially available starting materials.
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol (Adapted)
This protocol is adapted from standard procedures for malonic ester synthesis and subsequent hydrolysis.[4]
Stage 1: Synthesis of 1,3-diethyl 2-(6-oxopiperidin-2-yl)propanedioate
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Reaction Setup: A dry, 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.
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Base Preparation: Add 150 mL of absolute ethanol to the flask, followed by the slow, portion-wise addition of sodium metal (2.3 g, 100 mmol) under nitrogen. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.
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Causality: Sodium ethoxide is a strong, non-nucleophilic base suitable for deprotonating the acidic α-hydrogen of diethyl malonate to form a reactive enolate. Anhydrous conditions are crucial to prevent quenching the base.
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Enolate Formation: Diethyl malonate (16.0 g, 100 mmol) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes.
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Alkylation: A solution of 2-bromopiperidin-6-one (17.8 g, 100 mmol) in 50 mL of absolute ethanol is added dropwise to the enolate solution. The reaction mixture is then heated to reflux (approx. 78 °C) for 12-16 hours.
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Causality: The malonate enolate acts as a nucleophile, displacing the bromide from the piperidinone precursor in an Sₙ2 reaction. Heating to reflux provides the necessary activation energy to ensure the reaction goes to completion.
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Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and ethyl acetate (150 mL). The aqueous layer is extracted twice more with ethyl acetate (2 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure diethyl ester.
Stage 2: Hydrolysis to 2-(6-Oxopiperidin-2-yl)propanedioic acid
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Saponification: The purified diethyl ester (25.7 g, 100 mmol) is dissolved in 100 mL of ethanol in a round-bottom flask. A solution of sodium hydroxide (10.0 g, 250 mmol) in 50 mL of water is added.
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Reaction: The mixture is heated to reflux for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.
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Causality: Base-catalyzed hydrolysis (saponification) is an irreversible process that efficiently cleaves the ester bonds to form the disodium carboxylate salt.
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Acidification and Isolation: The reaction mixture is cooled in an ice bath and slowly acidified to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the diacid should form.
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Causality: Acidification protonates the carboxylate anions, causing the water-insoluble free diacid to precipitate out of the aqueous solution.
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Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, 2-(6-Oxopiperidin-2-yl)propanedioic acid. Purity can be further enhanced by recrystallization if necessary.
Part 3: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidinone ring protons (multiplets, ~1.8-3.5 ppm), the methine proton adjacent to the nitrogen (~4.0-4.5 ppm, multiplet), the methine proton of the malonic acid group (~3.5-4.0 ppm, doublet), and a broad singlet for the two carboxylic acid protons (>10 ppm). |
| ¹³C NMR | Resonances for the lactam carbonyl (~170-175 ppm), two carboxylic acid carbonyls (~170-175 ppm), and multiple signals in the aliphatic region (~20-60 ppm) for the carbons of the piperidinone ring and the malonic acid backbone. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z = 200.06. |
| FT-IR | Broad O-H stretch from carboxylic acids (~2500-3300 cm⁻¹), a sharp N-H stretch (~3200 cm⁻¹), and two distinct C=O stretches for the lactam (~1650 cm⁻¹) and carboxylic acids (~1710 cm⁻¹). |
Part 4: Applications and Future Directions
As a polyfunctional molecule, 2-(6-Oxopiperidin-2-yl)propanedioic acid holds potential primarily as a scaffold or intermediate in medicinal chemistry and materials science.
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Drug Discovery: The piperidinone core is a common motif in pharmacologically active compounds. The malonic acid handle provides a convenient attachment point for building more complex molecular architectures, potentially for targeting enzymes or receptors where the specific stereochemistry and dicarboxylic acid functionality can enhance binding.[5]
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Polymer Chemistry: As a dicarboxylic acid, it can serve as a monomer for the synthesis of specialty polyamides or polyesters. The lactam ring offers a site for further functionalization, allowing for the creation of polymers with unique side-chain properties.
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Asymmetric Synthesis: If resolved into its pure enantiomers, it could be used as a chiral building block for the synthesis of stereochemically defined target molecules.
Currently, the compound is primarily available for research and development purposes, indicating its role in the exploratory phases of chemical and pharmaceutical innovation.[2] Future work will likely focus on leveraging its unique structure to create novel compounds with tailored biological or material properties.
Conclusion
2-(6-Oxopiperidin-2-yl)propanedioic acid is a specialized chemical intermediate whose value is derived from its combination of a lactam ring and a dicarboxylic acid function. While its direct applications are not widespread, its utility as a versatile building block is clear. The synthetic pathway proposed herein, based on fundamental and reliable organic transformations, provides a clear roadmap for its laboratory-scale preparation. Its proper characterization through standard analytical methods is essential for its successful application in the synthesis of more complex and potentially valuable molecules.
References
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PubChem. (2R)-6-Oxopiperidine-2-carboxylic acid. [Link]
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Ataman Kimya. PROPANEDIOIC ACID (MALONIC ACID). [Link]
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Beilstein Journals. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]
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MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. 1,3-diethyl 2-(6-oxopiperidin-2-yl)propanedioate | 945930-34-7 [sigmaaldrich.com]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
